2-[3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
2-[3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione is an organic compound that features a triazole ring substituted with bromine atoms and an isoindole-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the following steps:
Formation of 3,5-dibromo-1H-1,2,4-triazole: This can be achieved by brominating 1H-1,2,4-triazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atoms on the triazole ring can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and cyclization.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Cyclization: Reagents such as phthalic anhydride and catalytic amounts of acids or bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products
Substitution Products: Various substituted triazoles depending on the nucleophile used.
Cyclization Products: Complex heterocyclic compounds.
Oxidation and Reduction Products: Oxidized or reduced forms of the original compound.
Scientific Research Applications
2-[3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.
Agriculture: It is investigated for its potential as a plant growth regulator and pesticide.
Mechanism of Action
The mechanism of action of 2-[3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-1H-1,2,4-triazole: A precursor in the synthesis of the target compound.
1H-1,2,4-Triazole: The parent compound of the triazole ring.
Phthalic Anhydride: A key reagent in the cyclization step.
Uniqueness
2-[3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its combination of a dibromo-substituted triazole ring and an isoindole-dione structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-[3-(3,5-dibromo-1,2,4-triazol-1-yl)propyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Br2N4O2/c14-12-16-13(15)19(17-12)7-3-6-18-10(20)8-4-1-2-5-9(8)11(18)21/h1-2,4-5H,3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRDBWROKIYVLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN3C(=NC(=N3)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Br2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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